tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

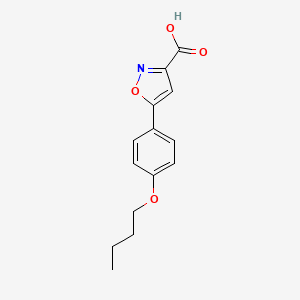

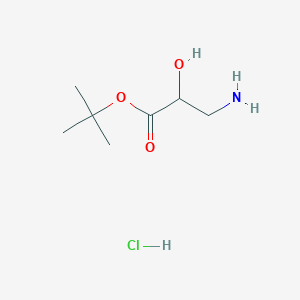

“tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride” is a chemical compound with the IUPAC name “tert-butyl 2-amino-3-hydroxypropanoate hydrochloride”. It has a molecular weight of 197.66 . This compound is used in scientific research and exhibits diverse properties, making it valuable for various studies ranging from drug synthesis to enzymatic reactions.

Synthesis Analysis

The synthesis of similar compounds like tert-butyl esters of Nα-protected amino acids has been described in the literature . The process involves the use of protected amino acids and tert-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The InChI code for this compound is1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Enantioselective Synthesis Applications

- tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is used in the enantioselective synthesis of amino acid derivatives. For instance, it plays a role in the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, an amino acid derivative. This process involves reactions like diol treatment with sulfuryl chloride and ruthenium-catalyzed sulfite oxidation (Alonso et al., 2005).

Asymmetric Synthesis of Amino Acids

- The compound is instrumental in the asymmetric synthesis of amino acids. One such application includes the synthesis of 3,6-dideoxy-3-amino-L-talose, achieved through a series of dihydroxylations and aminohydroxylation of tert-butyl sorbate (Csatayová et al., 2011).

Synthesis of Pharmaceutical Compounds

- This chemical is a key component in synthesizing various pharmaceutical compounds. For example, it has been used in the total synthesis of cryptophycin-24 (Arenastatin A), a compound with potential applications in the medical field (Eggen et al., 2000).

Development of Acylating Agents

- This compound can be used to develop new acylating agents. For instance, tert-butyl aminocarbonate has been synthesized using this compound, showcasing its versatility in chemical reactions (Harris & Wilson, 1983).

Synthesis of Aminoalkanolic Derivatives

- The compound is utilized in synthesizing aminoisopropanoloxy derivatives of 2-xanthone, demonstrating its application in creating compounds with potential anticonvulsant activity (Marona et al., 1998).

Properties

IUPAC Name |

tert-butyl 3-amino-2-hydroxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(9)4-8;/h5,9H,4,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJDMUUHAQPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-acetylpiperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818949.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2818951.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2818954.png)

![8-Butyryl-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2818958.png)

![Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2818970.png)